7-(5-Acetamido-2-methoxyphenyl)-10-(methoxycarbonyl)-3-oxo-2,4,10-trioxa-7-azadecane monoacetate
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Overview
Description
N,N-Dimethylformamide , is a widely used organic compound with the formula C3H7NO . It is a colorless, high-boiling liquid that is miscible with water and most organic solvents. This compound is primarily used as a solvent in the chemical industry due to its ability to dissolve a wide range of substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylformamide is typically synthesized through the reaction of dimethylamine with carbon monoxide in the presence of a catalyst such as sodium methoxide . The reaction is carried out under high pressure and temperature conditions to yield the desired product.
Industrial Production Methods
In industrial settings, N,N-Dimethylformamide is produced by the reaction of dimethylamine with carbon monoxide in the presence of a sodium methoxide catalyst. The process involves the following steps:
Reaction: Dimethylamine and carbon monoxide are reacted under high pressure and temperature.
Distillation: The crude product is distilled to separate N,N-Dimethylformamide from other by-products.
Purification: The distilled product is further purified to obtain high-purity N,N-Dimethylformamide.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form and .
Reduction: It can be reduced to form and .
Substitution: It can undergo substitution reactions with halogens to form .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include and .
Substitution: Halogenation reactions typically use or under controlled conditions.
Major Products
Oxidation: Dimethylamine and carbon dioxide.
Reduction: Dimethylamine and formic acid.
Substitution: Halogenated derivatives such as .
Scientific Research Applications
N,N-Dimethylformamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent in various chemical reactions, including and reactions.
Biology: It is used in the extraction and purification of and .
Medicine: It is used as a solvent in the formulation of and in the synthesis of .
Industry: It is used in the production of , , and .
Mechanism of Action
N,N-Dimethylformamide exerts its effects primarily through its ability to act as a solvent. It can dissolve a wide range of substances, facilitating chemical reactions and processes. The molecular targets and pathways involved include:
Solvation: It interacts with solute molecules through and , stabilizing them in solution.
Catalysis: It can act as a catalyst in certain reactions by stabilizing transition states and intermediates.
Comparison with Similar Compounds
N,N-Dimethylformamide can be compared with other similar compounds such as dimethyl sulfoxide and N-methyl-2-pyrrolidone .
Dimethyl Sulfoxide (DMSO): Like N,N-Dimethylformamide, DMSO is a polar aprotic solvent with high solubility for a wide range of substances. DMSO has a higher boiling point and is less toxic.
N-Methyl-2-pyrrolidone (NMP): NMP is another polar aprotic solvent with similar solubility properties. It has a lower boiling point compared to N,N-Dimethylformamide and is used in similar applications.
List of Similar Compounds
- Dimethyl Sulfoxide (DMSO)
- N-Methyl-2-pyrrolidone (NMP)
- Acetonitrile
- Tetrahydrofuran (THF)
N,N-Dimethylformamide stands out due to its unique combination of high solubility, moderate boiling point, and versatility in various chemical processes.
Properties
CAS No. |
84030-52-4 |
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Molecular Formula |
C19H28N2O10 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
2-[5-acetamido-2-methoxy-N-(2-methoxycarbonyloxyethyl)anilino]ethyl methyl carbonate;acetic acid |
InChI |
InChI=1S/C17H24N2O8.C2H4O2/c1-12(20)18-13-5-6-15(23-2)14(11-13)19(7-9-26-16(21)24-3)8-10-27-17(22)25-4;1-2(3)4/h5-6,11H,7-10H2,1-4H3,(H,18,20);1H3,(H,3,4) |
InChI Key |
VVMWKRASIUVWJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)N(CCOC(=O)OC)CCOC(=O)OC.CC(=O)O |
Origin of Product |
United States |
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